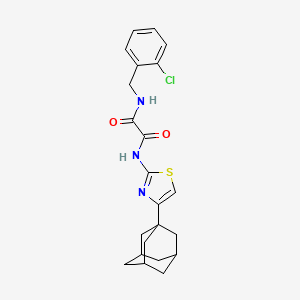
p-Hexyloxybenzylidene p-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxybenzylidene p-toluidine typically involves the condensation of p-hexyloxybenzaldehyde with p-toluidine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions: p-Hexyloxybenzylidene p-toluidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Chemistry: p-Hexyloxybenzylidene p-toluidine is used in the study of liquid crystals and their properties. It serves as a model compound for understanding the behavior of liquid crystals under different conditions .
Biology: The compound’s unique optical properties make it useful in biological imaging and microscopy. It can be used as a fluorescent probe to study cellular structures and processes .
Medicine: Research is ongoing to explore the potential medical applications of this compound, particularly in drug delivery systems and diagnostic tools .
Industry: In the industrial sector, this compound is used in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of p-Hexyloxybenzylidene p-toluidine involves its interaction with molecular targets through its liquid crystalline properties. The compound can align itself in response to external electric fields, making it useful in display technologies. The molecular targets and pathways involved include the alignment of liquid crystal molecules in response to electric fields, which affects the optical properties of the material .
Comparison with Similar Compounds
N-(4-hexyloxybenzylidene)-p-toluidine: Exhibits similar mesomorphic properties and is used in liquid crystal studies.
p-Methoxybenzylidene p-toluidine: Another liquid crystal compound with different substituents on the benzene ring, affecting its mesomorphic behavior.
Uniqueness: p-Hexyloxybenzylidene p-toluidine is unique due to its specific combination of hexyloxy and toluidine groups, which confer distinct mesomorphic properties. This makes it particularly valuable in the study of liquid crystals and their applications in various fields .
Properties
CAS No. |
25959-51-7 |
|---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C20H25NO/c1-3-4-5-6-15-22-20-13-9-18(10-14-20)16-21-19-11-7-17(2)8-12-19/h7-14,16H,3-6,15H2,1-2H3 |
InChI Key |
GTYQEUBRZFFBBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987388.png)
![2-(4-Chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11987395.png)

![[(2-Prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B11987402.png)
![2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11987404.png)


![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987413.png)
![2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B11987414.png)



![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987444.png)
![ethyl 4-[({(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11987446.png)
